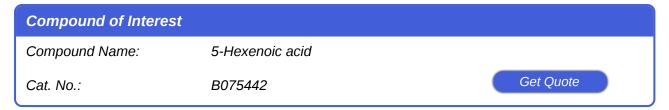


# An In-depth Technical Guide on the Thermodynamic Properties of 5-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **5-hexenoic acid**. Due to a lack of experimentally determined thermodynamic data in publicly available literature, this guide presents high-quality calculated values derived from established computational methods. Furthermore, it details the standard experimental protocols that would be employed for the empirical determination of these properties, offering a framework for future laboratory work.

## **Core Thermodynamic Data**

The thermodynamic properties of **5-hexenoic acid** have been estimated using well-regarded computational chemistry models. The Joback method, a group contribution technique, is utilized for predicting critical properties and ideal gas heat capacity, while the Crippen method is employed for estimating the octanol-water partition coefficient. The following tables summarize the key quantitative data for **5-hexenoic acid** (CAS: 1577-22-6, Molecular Formula: C<sub>6</sub>H<sub>10</sub>O<sub>2</sub>).[1][2][3][4][5]

Table 1: Calculated Thermodynamic Properties of **5-Hexenoic Acid**[1]



Property	Symbol	Value	Unit	Method
Standard Gibbs Free Energy of Formation	ΔfG°	-178.26	kJ/mol	Joback
Standard Enthalpy of Formation (gas)	ΔfH°gas	-306.55	kJ/mol	Joback
Enthalpy of Vaporization	ΔναρΗ°	51.70	kJ/mol	Joback
Enthalpy of Fusion	ΔfusH°	15.70	kJ/mol	Joback

Table 2: Calculated Physicochemical and Critical Properties of **5-Hexenoic Acid**[1]

Property	Symbol	Value	Unit	Method
Normal Boiling Point	Tboil	479.41	К	Joback
Critical Temperature	Тс	661.33	К	Joback
Critical Pressure	Pc	3920.94	kPa	Joback
Critical Volume	Vc	0.403	m³/kmol	Joback
McGowan's Characteristic Volume	McVol	98.540	ml/mol	McGowan
Octanol/Water Partition Coefficient	logPoct/wat	1.427	-	Crippen
Water Solubility	log10WS	-1.29	mol/l	Crippen



Note: The values presented are predictive and should be used as estimations pending experimental verification.

# Experimental Protocols for Thermodynamic Property Determination

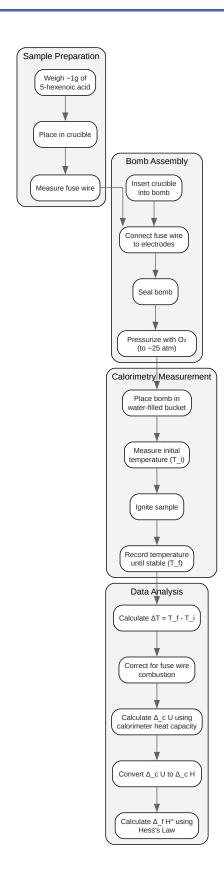
While specific experimental data for **5-hexenoic acid** is not available, the following sections describe the standard methodologies that would be used to determine its thermodynamic properties. These protocols are based on established techniques for similar organic and carboxylic acids.

The standard enthalpy of formation ( $\Delta fH^{\circ}$ ) of a liquid organic compound like **5-hexenoic acid** is typically determined indirectly from its enthalpy of combustion ( $\Delta cH^{\circ}$ ). This is measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is precisely measured.

**Experimental Workflow:** 





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Workflow for Bomb Calorimetry.



#### **Detailed Steps:**

- Calibration: The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[6][7][8]
- Sample Preparation: A precise mass (typically 0.5-1.0 g) of **5-hexenoic acid** is weighed and placed in a crucible inside the bomb. A fuse wire of known length and mass is attached to the electrodes, dipping into the sample.[9][10]
- Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 25-30 atm.[6][9]
- Combustion: The assembled bomb is submerged in a known quantity of water in the
  calorimeter's insulated bucket. After thermal equilibrium is reached, the sample is ignited.
  The temperature of the water is recorded at regular intervals before and after ignition until a
  stable final temperature is achieved.[7][10]
- Calculation: The heat of combustion at constant volume (ΔcU) is calculated from the
  temperature change, the heat capacity of the calorimeter, and corrections for the heat
  released by the fuse wire. ΔcU is then converted to the enthalpy of combustion at constant
  pressure (ΔcH). Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's
  Law, utilizing the known standard enthalpies of formation of the combustion products (CO<sub>2</sub>
  and H<sub>2</sub>O).

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan as they are subjected to a controlled temperature program. This allows for the determination of heat capacity (Cp) and the enthalpy of phase transitions like fusion (melting).

#### Experimental Protocol:

- Sample Preparation: A small, accurately weighed sample of 5-hexenoic acid (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
- Measurement: The sample and reference pans are placed in the DSC cell. The cell is then subjected to a linear temperature ramp (e.g., 10 K/min) over the desired temperature range,



ensuring it covers the melting point of the acid.[11]

- Heat Capacity (Cp) Calculation: The liquid specific heat capacity is determined from the heat flow signal in the temperature region where the sample is liquid. The calculation involves comparing the heat flow to the sample with that of a known standard (like sapphire) under the same conditions.[11][12]
- Enthalpy of Fusion (ΔfusH°) Calculation: As the sample melts, it absorbs heat, resulting in a distinct endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. This area is integrated and calibrated using a standard with a known enthalpy of fusion (e.g., indium).[13]

## Synthesis Pathway of 5-Hexenoic Acid

**5-Hexenoic acid** can be synthesized from cyclohexanone through a multi-step process. A common laboratory-scale synthesis involves the oxidative cleavage of cyclohexanone, followed by further reactions.[14][15] A simplified representation of a key synthetic transformation is the Baeyer-Villiger oxidation of cyclohexanone to form caprolactone, which can then be hydrolyzed and further processed to yield unsaturated acids. A more direct synthesis involves the reaction of cyclohexanone with hydrogen peroxide and a catalyst.[16]

The diagram below illustrates a generalized reaction scheme for the synthesis of **5-hexenoic acid** from cyclohexanone, highlighting the key transformation.



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#### Synthesis of **5-Hexenoic Acid**.

This reaction pathway is significant as it provides a route to an unsaturated carboxylic acid from a readily available cyclic ketone.[14][15][16] **5-Hexenoic acid** itself is a valuable intermediate in organic synthesis, used in the preparation of compounds like iodolactones and as a precursor for other industrially relevant chemicals.[4][17]



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